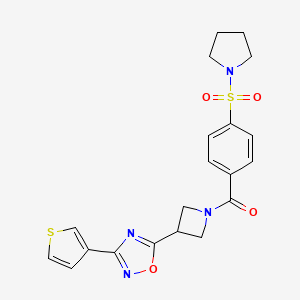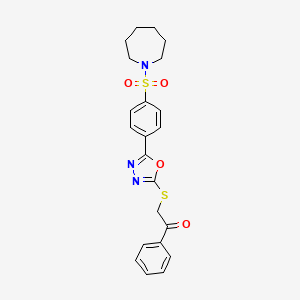![molecular formula C13H15N3O2 B2389191 5-Ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid CAS No. 1266837-85-7](/img/structure/B2389191.png)
5-Ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid typically involves a multi-step process. One common method is the cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to enhance the yield and selectivity . The reaction conditions usually involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This can be used to modify the triazole ring, potentially altering its biological activity.
Substitution: Commonly involves halogenation or alkylation, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH₃I).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
5-Ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 5-Ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit xanthine oxidase, an enzyme involved in purine metabolism, thereby reducing uric acid levels .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but different substituents, leading to varied biological activities.
4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid: Another heterocyclic compound with different functional groups, used in antimicrobial synthesis.
Uniqueness
5-Ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid stands out due to its specific substituents, which confer unique biological activities and chemical reactivity
Propiedades
IUPAC Name |
5-ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-11-12(13(17)18)14-15-16(11)8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIXXNWPTNWLGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1CC2=CC=C(C=C2)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4Z)-3-tert-butyl-1-(4-nitrophenyl)-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2389109.png)
![5-[3-(Difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,5-dithiazepane](/img/structure/B2389110.png)
![N-((2-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2389111.png)

![methyl 2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetate](/img/structure/B2389116.png)

![N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide](/img/structure/B2389121.png)


![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2389125.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2389126.png)



